![molecular formula C10H21N3O2 B13505078 N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide](/img/structure/B13505078.png)
N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide is a chemical compound with the molecular formula C10H21N3O2 and a molecular weight of 215.3 g/mol . This compound is characterized by the presence of a dimethylcarbamoyl group, a methyl group, and a methylamino group attached to a butanamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide typically involves the reaction of dimethylcarbamoyl chloride with N-methyl-4-(methylamino)butanamide under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-4-aminobutanamide: Similar structure but lacks the dimethylcarbamoyl group.
N-Methyl-4-(methylamino)butanamide: Similar structure but lacks the dimethylcarbamoyl group.
Uniqueness
N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H21N3O2 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-4-(methylamino)butanamide |
InChI |
InChI=1S/C10H21N3O2/c1-11-7-5-6-9(14)13(4)8-10(15)12(2)3/h11H,5-8H2,1-4H3 |
Clé InChI |
HIMUXMUKKUXTAU-UHFFFAOYSA-N |
SMILES canonique |
CNCCCC(=O)N(C)CC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
![2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13505002.png)


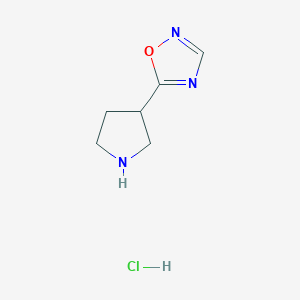
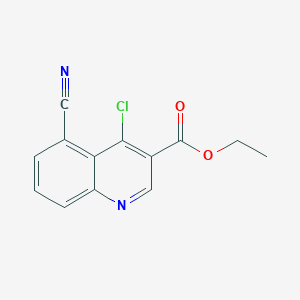
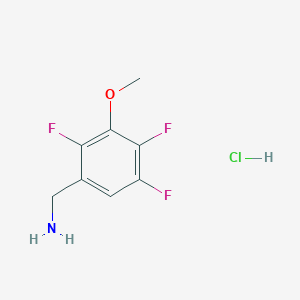
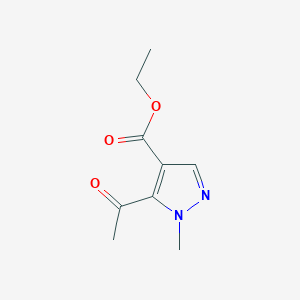
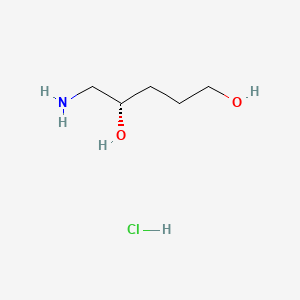
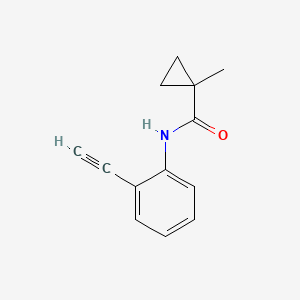

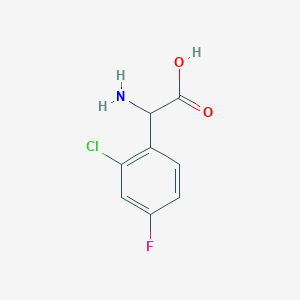

![Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B13505077.png)
